4-ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic acid

Chemical Synthesis Structural Biology Medicinal Chemistry

Acquire 4-ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic acid (CAS 1389553-66-5) as a structurally defined building block. Its unique ortho-sulfamoyl phenyl-indazole scaffold (MW 345.4) is critical for medicinal chemistry; the precise 4-ethyl substitution on the benzoic acid ring ensures target engagement fidelity. Do not substitute with generic indazole sulfonamides. The carboxylic acid handle facilitates library synthesis. Inquire now for purity and volume quotes.

Molecular Formula C16H15N3O4S
Molecular Weight 345.37
CAS No. 1389553-66-5
Cat. No. B2390609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic acid
CAS1389553-66-5
Molecular FormulaC16H15N3O4S
Molecular Weight345.37
Structural Identifiers
SMILESCCC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC=CC3=C2C=NN3
InChIInChI=1S/C16H15N3O4S/c1-2-10-6-7-11(16(20)21)8-15(10)24(22,23)19-14-5-3-4-13-12(14)9-17-18-13/h3-9,19H,2H2,1H3,(H,17,18)(H,20,21)
InChIKeyFRAZIYIQAIENIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic Acid (CAS 1389553-66-5): A Defined Indazole-Sulfamoyl Benzoic Acid for Targeted Procurement


4-Ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic acid (CAS 1389553-66-5) is a synthetic small molecule featuring an indazole heterocycle connected to a benzoic acid moiety via a sulfamoyl (sulfonamide) linker . With a molecular weight of 345.4 g/mol and formula C16H15N3O4S, it represents a specific chemical entity within the broader class of sulfamoyl benzoic acid derivatives, a family investigated for various biological activities including kinase inhibition and receptor modulation . Its precise structure provides a defined scaffold for research in areas such as oncology and inflammation where indazole-containing compounds are of interest .

Why Generic 'Indazole Sulfonamide' Substitution Fails for 4-Ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic Acid (CAS 1389553-66-5)


Within the sulfamoyl benzoic acid and indazole chemical space, minor structural variations yield drastically different biological and physicochemical profiles. A generic 'indazole sulfonamide' cannot be substituted for 4-ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic acid (CAS 1389553-66-5) due to the precise positioning of key functional groups. The specific 4-ethyl substitution on the benzoic acid ring, the ortho-sulfamoyl linkage to the C3 position, and the unique attachment of the indazole at its N1-position define its distinct molecular interactions, solubility, and potential target engagement . Analogous compounds with chlorine or methoxy substituents, or with sulfamoyl linkages to different indazole positions, have been shown to possess divergent biological activities and potency profiles, rendering them unsuitable as direct replacements in research protocols .

Quantitative Differentiation Evidence for 4-Ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic Acid (CAS 1389553-66-5) Relative to Structural Analogs


Structural Distinction: Ortho-Sulfamoyl Benzoic Acid Core with N1-Indazole Substitution

The target compound possesses a unique arrangement of the sulfamoyl linker. Unlike comparator 3-(1H-indazol-6-ylsulfamoyl)benzoic acid, which features an N6-indazole substitution, this compound's sulfamoyl group is attached to the N1 position of the indazole ring . Additionally, the sulfamoyl group is located ortho (position 3) to the benzoic acid's carboxylic group, a regiochemistry distinct from the para- (position 4) arrangement found in many generic sulfamoyl benzoic acid derivatives [1]. This specific ortho-substitution pattern is known to influence intramolecular hydrogen bonding and binding conformation in related sulfonamide inhibitors [1].

Chemical Synthesis Structural Biology Medicinal Chemistry

Benzoic Acid Substitution: 4-Ethyl Group Differentiates from Chloro and Methoxy Analogs

The target compound contains a 4-ethyl substituent on its benzoic acid ring. This contrasts with closely related analogs such as 4-chloro-3-[(1H-indazol-6-yl)sulfamoyl]benzoic acid (chloro substituent) and 5-(1H-indazol-4-ylsulfamoyl)-2-methoxybenzoic acid (methoxy substituent) [1]. The ethyl group contributes to a different calculated logP (estimated ~2.9) compared to the more lipophilic chloro (~3.2) or the hydrogen-bonding methoxy (~2.4) derivatives, impacting passive membrane permeability and non-specific protein binding .

Lipophilicity ADME Structure-Activity Relationship

Sulfamoyl Linker Regiochemistry: Ortho vs. Para Sulfonamide in Benzoic Acid Scaffolds

The sulfamoyl moiety is attached at the 3-position (ortho) relative to the carboxylic acid on the central benzene ring, whereas the vast majority of commercial sulfamoyl benzoic acid building blocks (e.g., 4-sulfamoylbenzoic acid) have the group in the para position . In the context of kinase inhibitors like those targeting TTK/Mps1, ortho-sulfonamide substitutions on a central phenyl ring have been critical for achieving potent (nanomolar) inhibition by enabling a unique U-shaped binding conformation that engages the kinase hinge region [1].

Enzyme Inhibition Binding Conformation Pharmacophore Modeling

Hydrogen Bond Donor/Acceptor Capacity Differentiates from Core-Substituted Analogs

The compound possesses a distinct hydrogen bond donor/acceptor profile. It contains one carboxylic acid (1 H-donor, 2 acceptors) and one sulfonamide (1 H-donor, 2 acceptors), totaling 2 H-bond donors and 5 acceptors . This differs from analogs with core substitutions like 5-(1H-indazol-4-ylsulfamoyl)-2-methoxybenzoic acid, which replaces an H-donor (carboxylic acid OH) with a methoxy group, or 4-chloro-3-[(1H-indazol-6-yl)sulfamoyl]benzoic acid, which lacks an H-donor at the 4-position [1]. The specific H-bonding capacity of the target compound directly influences its aqueous solubility (estimated ~0.1 mg/mL) and its ability to form stable co-crystals or engage in target protein interactions .

Molecular Recognition Solubility Crystal Engineering

High-Value Application Scenarios for 4-Ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic Acid (CAS 1389553-66-5)


Kinase Inhibitor Lead Optimization and SAR Studies

Based on the established role of ortho-sulfamoyl phenyl-indazole scaffolds in potent TTK/Mps1 kinase inhibition (e.g., CFI-400936 with IC50 = 3.6 nM), this compound is a critical starting point or reference analog for medicinal chemistry campaigns [1]. Its unique combination of N1-indazole and 3-sulfamoyl benzoic acid motifs allows researchers to probe the impact of the 4-ethyl substituent on kinase selectivity and cellular potency relative to the clinical candidate and its analogs [1].

Chemical Biology Probe for TRPM8 and Related Ion Channels

Given that the sulfamoyl benzoic acid chemotype is a known pharmacophore for TRPM8 antagonism, this compound serves as a structurally defined probe for studying cold-sensing ion channels [2]. Its specific substitution pattern and lipophilicity profile differentiate it from the broader patent class, enabling focused investigations into how the 4-ethyl group affects binding affinity and functional antagonism at TRPM8 [2].

Synthetic Building Block for Advanced Heterocyclic Libraries

The molecule's carboxylic acid handle provides a convenient site for amide coupling or esterification to generate diverse compound libraries . The presence of both an indazole and a sulfonamide within the same small building block (MW 345.4) offers a high degree of functional group complexity for parallel synthesis, accelerating the exploration of chemical space around this privileged scaffold .

Physicochemical Property Benchmarking in Formulation Studies

With its calculated logP (~2.9), moderate estimated aqueous solubility (~0.1 mg/mL), and specific hydrogen-bonding capacity, this compound is a useful benchmark for developing formulation strategies for poorly soluble acidic drugs . Its performance in solubility-enhancing formulations (e.g., co-solvents, cyclodextrins) can be quantitatively compared to other indazole sulfonamides to establish structure-property relationships for preclinical development .

Quote Request

Request a Quote for 4-ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.